molecular formula C10H11N3O7 B161240 N-(2,4-Dinitrophenyl)-dl-threonine CAS No. 1655-65-8

N-(2,4-Dinitrophenyl)-dl-threonine

Cat. No.: B161240
CAS No.: 1655-65-8
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-MLUIRONXSA-N
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Description

N-(2,4-Dinitrophenyl)-dl-threonine is a synthetic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-dl-threonine typically involves the reaction of 2,4-dinitrophenylhydrazine with dl-threonine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-dl-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-Dinitrophenyl)-dl-threonine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-dl-threonine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.

    2,4-Dinitroaniline: Employed as a herbicide

Uniqueness

N-(2,4-Dinitrophenyl)-dl-threonine is unique due to the presence of the threonine moiety, which imparts specific biochemical properties. This makes it distinct from other dinitrophenyl derivatives and useful in specialized applications .

Properties

CAS No.

1655-65-8

Molecular Formula

C10H11N3O7

Molecular Weight

285.21 g/mol

IUPAC Name

(2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid

InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1

InChI Key

PWOCOTZWYFGDMO-MLUIRONXSA-N

SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O

Key on ui other cas no.

16068-25-0
1655-65-8

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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